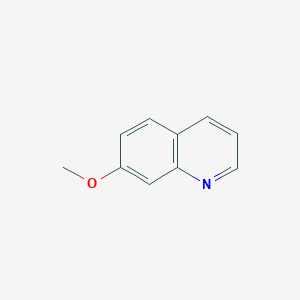

7-Methoxychinolin

Übersicht

Beschreibung

Synthesis Analysis

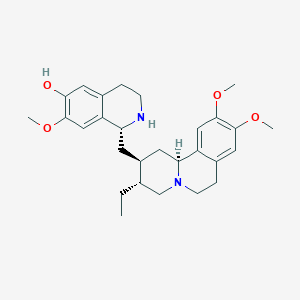

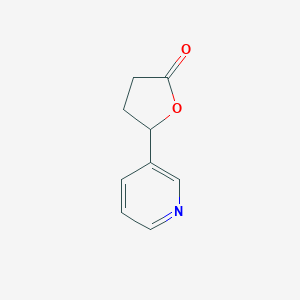

The synthesis of 7-Methoxyquinoline and related compounds involves multiple steps, including Bischler-Napieralski reactions, direct methylation of metalated isoquinolines, and reductive amination of Schiff's bases. For instance, the Bischler-Napieralski reaction was used in the synthesis of methoxy-indolo[2,1‐a]isoquinolines, highlighting the versatility of methoxyquinoline derivatives in synthesizing complex structures with antitumor activity (Ambros, Angerer, & Wiegrebe, 1988). Additionally, a novel synthesis approach for 7-hydroxy-6-methoxy-1-methylisoquinoline emphasizes the strategic introduction of a methyl group at C1 of isoquinolines (Melzer, Felber, & Bracher, 2018).

Molecular Structure Analysis

Molecular structure analysis of 7-Methoxyquinoline derivatives can be performed using various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm the structure of synthesized compounds. For example, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one and its characterization through spectroscopic methods demonstrate the methods used to confirm the molecular structure of methoxyquinoline derivatives (Zhong-chun, 2006).

Chemical Reactions and Properties

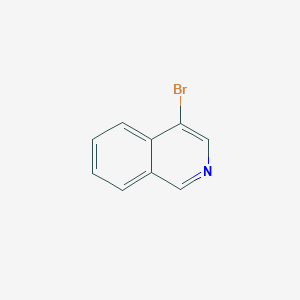

7-Methoxyquinoline undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, reactions with thiophosgene show the potential for ring scission and the formation of novel heterocyclic systems (Hull, Broek, & Swain, 1975). Additionally, the synthesis of substituted 8-Methoxyquinolines and their regioselective bromination and coupling reactions highlight the chemical reactivity of methoxyquinoline derivatives in forming complex heterocyclic compounds (Trécourt, Mongin, Mallet, & Quéguiner, 1995).

Wissenschaftliche Forschungsanwendungen

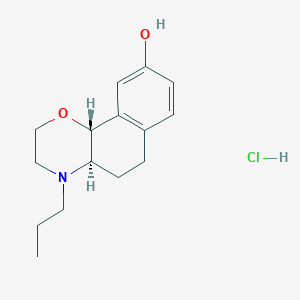

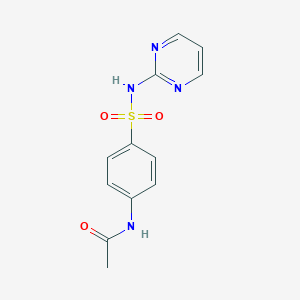

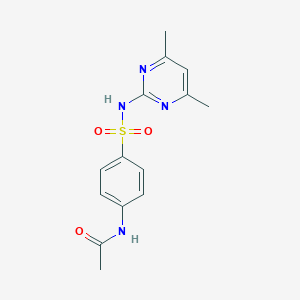

Antimicrobial und Antibiofilm-Agens

7-Methoxychinolin: Derivate wurden synthetisiert und auf ihre Wirksamkeit gegen pathogene Mikroben, die Harnwegsinfektionen verursachen, untersucht. Diese Verbindungen, insbesondere wenn sie einen Sulfonamid-Rest tragen, haben vielversprechende Ergebnisse bei der Hemmung des Wachstums von grampositiven und gramnegativen Bakterien sowie von einzelligen Pilzen gezeigt . Die Verbindung 3l wurde aufgrund ihrer hohen Wirksamkeit gegen E. coli und C. albicans hervorgehoben und zeigt ihr Potenzial als starkes antimikrobielles und antibiofilm-wirksames Mittel .

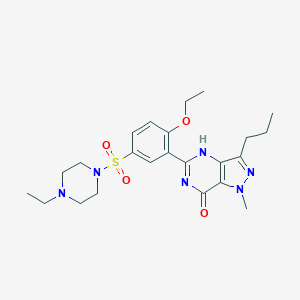

Arzneimittelforschung und Pharmazeutische Chemie

Im Bereich der Arzneimittelforschung dient This compound als wichtiges Gerüst. Seine Derivate interagieren mit verschiedenen biologischen Zielstrukturen wie Proteinen, Rezeptoren und Enzymen, was es zu einem wichtigen Kern für die Entwicklung neuer Medikamentenkandidaten macht. Dies ist besonders relevant für die Bewältigung globaler Gesundheitsherausforderungen wie COVID-19 und anderer Krankheiten .

Synthese von Heterocyclen

Die Synthese von This compound und seinen Analogen ist in der synthetischen organischen Chemie von entscheidender Bedeutung. Neuere Fortschritte haben sich auf grünere und nachhaltigere chemische Prozesse konzentriert, wobei Methoden wie Mikrowellenbestrahlung, lösemittelfreie Bedingungen und die Verwendung umweltfreundlicher Katalysatoren eingesetzt werden . Diese Ansätze sind nicht nur umweltfreundlich, sondern verbessern auch die Effizienz des Syntheseprozesses.

Anwendungen in der Industriellen Chemie

This compound: findet Anwendungen in der industriellen Chemie aufgrund seiner vielseitigen Eigenschaften. Es wird bei der Synthese verschiedener Verbindungen verwendet, die für die wissenschaftliche Forschung und industrielle Prozesse von Bedeutung sind. Die Derivate der Verbindung sind käuflich erhältlich und werden in verschiedenen chemischen Reaktionen und Produktformulierungen eingesetzt .

Biologische und Pharmazeutische Aktivitäten

Chinolin-Verbindungen, einschließlich This compound, sind für ihre breite Palette an biologischen Reaktionen bekannt. Sie wurden auf ihre Antikrebs-, Antioxidations-, entzündungshemmenden, antimalaria- und antituberkulösen Aktivitäten untersucht. Dies macht sie zu einer einzigartigen Klasse von Pharmakophoren, die in verschiedenen therapeutischen Mitteln vorhanden sind .

Grüne Chemie

Die Synthese von This compound-Derivaten steht im Einklang mit den Prinzipien der Grünen Chemie. Der Fokus auf die Reduzierung der Umweltbelastung durch chemische Prozesse hat zur Entwicklung von Syntheseprotokollen geführt, die die Verwendung gefährlicher Substanzen minimieren und die Wiederverwertung und Wiederverwendung von Materialien fördern .

Wirkmechanismus

Target of Action

7-Methoxyquinoline is a derivative of quinoline, a heterocyclic compound that has been found to have antimicrobial and antibiofilm activities . The primary targets of 7-Methoxyquinoline are likely to be similar to those of other quinoline derivatives, which include various Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi . .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, such as the inhibition of tyrosine kinase, alkylating agents, cell cycle arrest, angiogenesis inhibition, apoptosis induction, cell migration disruption, targeting bcl-2, and inhibition of antimitotic tubulin polymerization

Biochemical Pathways

These could potentially include pathways related to cell growth and division, apoptosis, and various metabolic processes .

Pharmacokinetics

The pharmacokinetics of 7-Methoxyquinoline, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. As a derivative of quinoline, it’s plausible that it may share some pharmacokinetic properties with other quinoline-based drugs. For instance, lenvatinib, a quinoline-based drug, is known to be absorbed rapidly and metabolized extensively prior to excretion . .

Result of Action

Given its antimicrobial and antibiofilm activities, it’s likely that it leads to the death or inhibition of the targeted microorganisms

Safety and Hazards

Zukünftige Richtungen

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 7-Methoxyquinoline could be in the development of new drugs and other chemical compounds.

Eigenschaften

IUPAC Name |

7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHJSNNMKJWPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197946 | |

| Record name | 7-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4964-76-5 | |

| Record name | 7-Methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4964-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

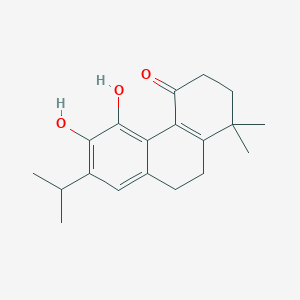

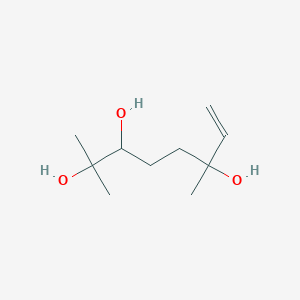

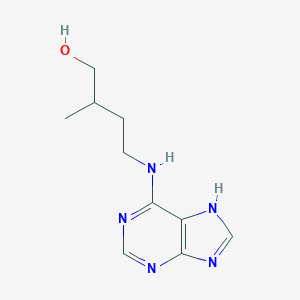

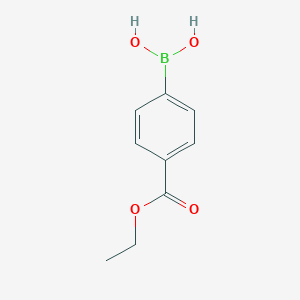

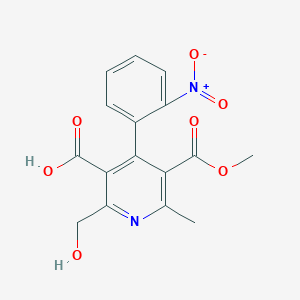

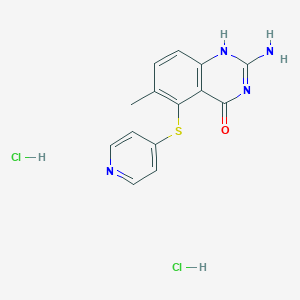

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.